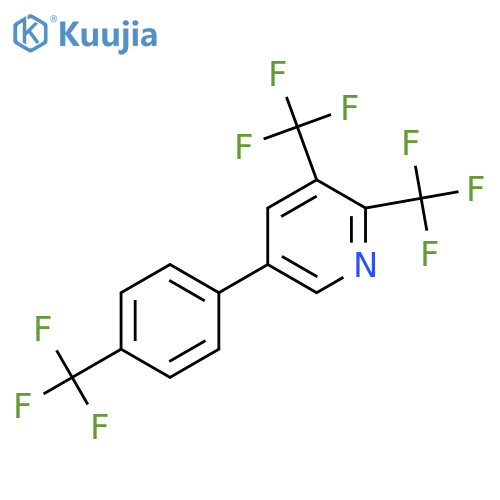Cas no 1261738-46-8 (2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine)

1261738-46-8 structure
商品名:2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
CAS番号:1261738-46-8
MF:C14H6F9N
メガワット:359.189774990082
CID:4983842
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C14H6F9N/c15-12(16,17)9-3-1-7(2-4-9)8-5-10(13(18,19)20)11(24-6-8)14(21,22)23/h1-6H
- InChIKey: MRIMAOACFXOFQF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=NC=C(C=1)C1C=CC(C(F)(F)F)=CC=1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 417
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 12.9
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008025-250mg |
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine |
1261738-46-8 | 97% | 250mg |
$489.60 | 2023-09-03 | |
| Alichem | A013008025-1g |
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine |
1261738-46-8 | 97% | 1g |
$1445.30 | 2023-09-03 | |
| Alichem | A013008025-500mg |
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine |
1261738-46-8 | 97% | 500mg |
$815.00 | 2023-09-03 |
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
1261738-46-8 (2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
